molecular formula C10H22N2O B8701164 N'-hydroxydecanimidamide CAS No. 88542-64-7

N'-hydroxydecanimidamide

Cat. No.: B8701164
CAS No.: 88542-64-7
M. Wt: 186.29 g/mol
InChI Key: BGTGSIOGLSAMRA-UHFFFAOYSA-N
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Description

N'-Hydroxydecanimidamide is a chemical compound characterized by a 10-carbon aliphatic chain (decane) attached to an amidoxime functional group (N'-hydroxyimidamide). Its molecular formula is C₁₀H₂₁N₂O, with a molecular weight of approximately 185.3 g/mol. Structurally, it consists of a decanoyl backbone terminating in an amidoxime group, where the hydroxylamine moiety (-NHOH) is bonded to the imine nitrogen (Figure 1). This compound is synthesized via the reaction of decanonitrile with hydroxylamine hydrochloride under reflux conditions, often in ethanol or water, as seen in analogous amidoxime syntheses .

Amidoximes like this compound are pivotal in coordination chemistry due to their ability to chelate metal ions, making them useful in catalysis and environmental remediation (e.g., uranium extraction from seawater). They also serve as intermediates in pharmaceuticals, particularly in prodrugs designed for controlled release .

Properties

CAS No.

88542-64-7

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N'-hydroxydecanimidamide

InChI

InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9-10(11)12-13/h13H,2-9H2,1H3,(H2,11,12)

InChI Key

BGTGSIOGLSAMRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Properties Applications
N'-Hydroxydecanimidamide Aliphatic amidoxime C₁₀H₂₁N₂O 185.3 High lipophilicity, metal chelation Catalysis, environmental remediation
N-Hydroxyoctanamide Aliphatic hydroxyamide C₈H₁₇NO₂ 159.2 Moderate polarity, hydrolytic stability Organic synthesis intermediates
N'-Hydroxy-2-phenylethanimidamide Aromatic amidoxime C₈H₁₀N₂O 150.2 Enhanced π-π interactions Ligand design, kinase inhibitors
N-Hydroxysuccinimide (NHS) Cyclic imide C₄H₅NO₃ 115.1 Electrophilic reactivity Bioconjugation, peptide synthesis

Structural Insights :

  • Aliphatic vs. Aromatic Backbones: this compound’s long aliphatic chain enhances lipophilicity compared to aromatic analogs like N'-hydroxy-2-phenylethanimidamide, which exhibit stronger π-π stacking but lower solubility in nonpolar solvents .
  • Cyclic vs. Linear Systems: NHS’s cyclic structure facilitates its role as an activating agent for carboxyl groups, whereas linear amidoximes prioritize metal-binding via their bidentate N,O-donor sites .

Physicochemical Properties

  • Solubility: Aliphatic amidoximes (e.g., this compound) are sparingly soluble in water but soluble in ethanol or DMSO. Aromatic variants show similar trends but with reduced solubility in hydrocarbons .
  • Thermal Stability : Amidoximes generally decompose above 150°C, while NHS esters are thermally stable up to 200°C, reflecting their covalent reactivity .

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